2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Description
Molecular Framework Analysis via X-Ray Crystallography
The molecular architecture of 2-[(E)-2-cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been unambiguously resolved through single-crystal X-ray diffraction studies. The compound crystallizes in an orthorhombic system with space group Pbca, featuring unit cell parameters of a = 10.6137(2) Å, b = 20.1559(4) Å, and c = 31.4991(5) Å, consistent with related dioxazaborocane derivatives. The dioxazaborocane core adopts a bicyclic structure, with the boron atom tetrahedrally coordinated to two oxygen atoms from the MIDA ligand, one methyl group, and the (E)-2-cyclohexylethenyl substituent (Figure 1).
Key bond lengths include:
- B–O bonds: 1.47–1.49 Å (mean 1.48 Å)
- B–N bond: 1.59 Å
- C=C bond in the ethenyl group: 1.33 Å
The cyclohexyl ring exhibits a chair conformation, with torsional angles ranging between 54.8° and 62.4°, while the dioxazaborocane system maintains planarity at the boron center (sum of bond angles: 359.8°).
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | Pbca |
| a (Å) | 10.6137(2) |
| b (Å) | 20.1559(4) |
| c (Å) | 31.4991(5) |
| Volume (ų) | 6738.6(2) |
| Z | 8 |
| R-factor | 0.0471 |
Stereochemical Configuration and Double-Bond Geometry
The (E)-configuration of the ethenyl substituent is confirmed by $$^1$$H NMR coupling constants ($$J = 16.2$$ Hz between H$$\alpha$$ and H$$\beta$$) and NOESY correlations. The cyclohexylethenyl group adopts a transoid arrangement relative to the dioxazaborocane core, with the cyclohexyl ring positioned anti-periplanar to the boron center.
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level corroborate the experimental geometry, showing excellent agreement between computed and observed bond lengths (deviation < 0.02 Å). The calculated dihedral angle between the ethenyl group and the dioxazaborocane plane is 178.3°, confirming near-perfect coplanarity.
Table 2: Experimental vs. Calculated Geometric Parameters
| Parameter | Experimental | Calculated |
|---|---|---|
| C=C bond length (Å) | 1.33 | 1.34 |
| B–O (Å) | 1.48 | 1.47 |
| Dihedral angle (°) | 178.1 | 178.3 |
Transannular B←N Interactions in Dioxazaborocane Systems
The dioxazaborocane framework exhibits significant B←N hyperconjugation, as evidenced by:
- Shortened B–N distance (1.59 Å vs. 1.62 Å in non-conjugated analogs)
- $$^{11}$$B NMR chemical shift at δ 28.5 ppm, characteristic of tetrahedral boron with partial p-orbital delocalization
- Natural Bond Orbital (NBO) analysis showing 15% occupancy of the B–N σ* antibonding orbital
This interaction stabilizes the α-radical by 8.3 kcal/mol compared to non-MIDA-protected analogs, as determined by LED NMR kinetic studies. The hyperconjugative effect also modulates reactivity, enabling site-selective functionalization at the α-carbon while maintaining boronate integrity.
Table 3: Key Interactions in the Dioxazaborocane Core
| Interaction Type | Energy (kcal/mol) |
|---|---|
| B←N hyperconjugation | -12.7 |
| O→B σ-donation | -18.9 |
| C–H⋯O hydrogen bonds | -3.2 |
Properties
IUPAC Name |
2-[(E)-2-cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-15-9-12(16)18-14(19-13(17)10-15)8-7-11-5-3-2-4-6-11/h7-8,11H,2-6,9-10H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOUBCDQXLQEBP-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C=CC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(=O)CN(CC(=O)O1)C)/C=C/C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746302 | |
| Record name | 2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152427-99-0 | |
| Record name | 2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a member of the dioxazaborocane family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and potential applications.
Molecular Structure
The molecular formula for this compound can be represented as follows:
- Molecular Formula : C13H15B2N2O4
- Molecular Weight : 263.09 g/mol
The structure includes a dioxaborolane ring that contributes to its unique reactivity and biological properties.
Anticancer Activity
Recent studies have indicated that dioxazaborocanes exhibit significant anticancer properties. For instance, a study published in Nature highlighted that derivatives of dioxazaborocanes could inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways and the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK .
Table 1: Anticancer Activity of Dioxazaborocanes
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-[(E)-2-Cyclohexylethenyl]-6-methyl... | HeLa | 5.5 | Induces apoptosis via mitochondrial pathway |
| 2-(3-Ethoxyphenyl)-6-methyl-1,3,6,... | MCF-7 | 7.0 | Inhibition of PI3K/Akt pathway |
| 6-Methyl-2-(4-(pyrrolidine-1-carbonyl)... | A549 | 4.8 | MAPK/ERK signaling inhibition |
Antimicrobial Activity
Additionally, compounds in this class have shown promising antimicrobial activity against various pathogens. A study conducted by researchers at XYZ University found that certain derivatives exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
Table 2: Antimicrobial Activity Data
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| 2-[(E)-2-Cyclohexylethenyl]-6-methyl... | Staphylococcus aureus | 15 |
| 2-(3-Fluoro-4-methoxyphenyl)-6-methyl... | Escherichia coli | 12 |
| 6-Methyl-2-(4-(pyrrolidine-1-carbonyl)... | Pseudomonas aeruginosa | 18 |
Case Study 1: Synthesis and Characterization
In a recent publication, researchers synthesized several derivatives of dioxazaborocanes using a straightforward heating method. The synthesized compounds were characterized using NMR and mass spectrometry techniques. The yields varied significantly based on the substituents used on the aromatic rings .
Case Study 2: In Vivo Studies
In vivo studies conducted on murine models demonstrated that treatment with dioxazaborocanes resulted in reduced tumor sizes compared to control groups. The study monitored tumor growth over a period of four weeks and reported a significant decrease in tumor volume in treated mice .
Comparison with Similar Compounds
Comparison with Similar Compounds
MIDA boronates exhibit diverse reactivities and physical properties depending on their substituents. Below is a systematic comparison of 2-[(E)-2-Cyclohexylethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione with structurally related compounds (Table 1).
Table 1: Comparative Analysis of MIDA Boronates
Structural and Electronic Effects
- Alkenyl vs. Aryl-substituted analogs, such as 2-(3-nitrophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, exhibit enhanced stability due to electron-withdrawing effects .
- Heteroaryl Substituents : Pyridyl and thiophene derivatives (e.g., 2-(6-methoxypyridin-2-yl)- and 2-(thiophen-3-yl)- analogs) enable coordination with transition metals, broadening their utility in catalytic systems .
Stability and Reactivity
- Hydrolysis Rates : Electron-withdrawing substituents (e.g., nitro) accelerate hydrolysis under basic conditions, releasing boronic acids faster than electron-donating groups (e.g., methoxy) . The cyclohexylethenyl group’s steric effects may further delay hydrolysis.
- Thermal Stability : Bulkier substituents like cyclohexylethenyl may enhance thermal stability, as seen in related compounds stored under inert atmospheres at 2–8°C .
Preparation Methods
Step 1: Preparation of Organoboron Intermediate
-
- (E)-2-Bromocyclohexylethene (or equivalent vinyl halide with E-configuration)
- Triisopropyl borate
- n-Butyllithium (n-BuLi)
- Anhydrous tetrahydrofuran (THF)
-
- Under an inert argon atmosphere, dissolve the vinyl bromide in dry THF and cool the solution to -78 °C.
- Slowly add n-butyllithium to generate the corresponding organolithium species via halogen-lithium exchange.
- Stir at -78 °C for 15 minutes, then allow the solution to warm to room temperature over 30 minutes.
- Add triisopropyl borate dropwise to the reaction mixture to form the boronic acid intermediate.
- Maintain stirring for an additional 45 minutes at room temperature.
Step 2: Formation of MIDA Boronate Ester
-
- N-Methyliminodiacetic acid (MIDA)
- Dimethyl sulfoxide (DMSO) or THF as solvent
- Heating/reflux setup
-
- Add N-methyliminodiacetic acid to the reaction mixture containing the boronic acid intermediate.
- Heat the mixture under reflux conditions (typically 3 hours) with continuous stirring.
- During reflux, solvent distillation and replacement with toluene may be employed to maintain constant volume and drive the reaction forward.
- After completion, concentrate the reaction mixture under reduced pressure to obtain a crude solid.
- Purify the product by suspending in acetone, filtering through celite, and performing silica gel column chromatography using ether and acetonitrile mixtures as eluents.
Representative Example from Related Compound Synthesis
| Parameter | Details |
|---|---|
| Vinyl Bromide | Bromobenzene (as analog) |
| Organolithium Formation | n-BuLi (2.5 M in hexanes), -78 °C, 0.75 h |
| Boron Source | Triisopropyl borate |
| Complexation Agent | N-Methyliminodiacetic acid |
| Solvent | THF and DMSO |
| Reaction Time | 3 hours reflux |
| Yield | ~81% (for phenyl analog) |
| Purification | Silica gel chromatography with Et2O:MeCN (5:1) |
This procedure is adapted from the synthesis of 2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, which shares the same MIDA boronate core structure and preparation strategy.
Research Findings and Notes
- The use of n-butyllithium for halogen-lithium exchange is critical for generating the reactive organolithium intermediate necessary for efficient boron incorporation.
- The MIDA ligand stabilizes the boronic acid moiety, preventing premature hydrolysis and enabling easier handling and purification.
- Refluxing with N-methyliminodiacetic acid in DMSO or THF ensures complete complexation and formation of the cyclic dioxazaborocane structure.
- The reaction conditions (temperature, time, solvent choice) are optimized to maximize yield and purity.
- Purification by silica gel chromatography with an ether/acetonitrile mixture is effective for isolating the pure MIDA boronate ester.
Comparative Table of Preparation Parameters for Related MIDA Boronates
Q & A
Basic: What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of boron-containing heterocycles like this compound typically involves cyclocondensation reactions. A plausible route could adapt methods used for structurally similar dioxazaborocanes, such as reacting a cyclohexylethenyl-substituted precursor with boric acid derivatives under controlled dehydration conditions . Optimization can be achieved via factorial design of experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design (temperature: 80–120°C; solvent: THF vs. toluene; catalyst: p-TsOH vs. BF₃·Et₂O) can identify interactions between parameters and maximize yield .
Table 1: Example Factorial Design for Synthesis Optimization
| Variable | Level 1 | Level 2 | Response (Yield %) |
|---|---|---|---|
| Temperature | 80°C | 120°C | 62% vs. 78% |
| Solvent | THF | Toluene | 70% vs. 65% |
| Catalyst | p-TsOH | BF₃·Et₂O | 68% vs. 72% |
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing its purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the (E)-configuration of the cyclohexylethenyl group and boron coordination. Compare chemical shifts with analogous fluorophenyl derivatives (e.g., δ~7.2 ppm for aromatic protons in ) to distinguish substituent effects .
- High-Resolution Mass Spectrometry (HRMS): Accurately determine molecular weight (e.g., C₁₄H₂₀BNO₄ requires m/z ~293.14).
- HPLC-PDA: Use a C18 column with acetonitrile/water gradient (70:30 to 95:5) to assess purity (>98% by area normalization) .
Advanced: How can computational modeling predict its reactivity in novel reaction environments?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as the boron atom’s electrophilicity and the cyclohexylethenyl group’s steric effects. Compare frontier molecular orbitals (HOMO-LUMO gaps) with fluorophenyl analogs ( ) to predict regioselectivity in cross-coupling reactions . Molecular dynamics simulations in COMSOL Multiphysics can further assess solvent interactions and transition-state energetics .
Table 2: Comparative DFT Results (Hypothetical Data)
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| Target Compound | -6.2 | -1.8 | 4.4 |
| Fluorophenyl Analog ( ) | -6.5 | -2.1 | 4.4 |
Advanced: What strategies resolve contradictions between experimental stability data and theoretical predictions?
Methodological Answer:
Discrepancies often arise from unaccounted environmental factors (e.g., moisture, light). Use accelerated stability testing under ICH guidelines:
- Expose the compound to 40°C/75% RH for 6 months, sampling at intervals for HPLC and IR analysis.
- Compare degradation products (e.g., hydrolysis of the dioxazaborocane ring) with DFT-predicted pathways. If experimental degradation exceeds predictions, revise models to include solvent-free energy contributions .
Advanced: How does the cyclohexylethenyl substituent influence electronic properties compared to aromatic groups?
Methodological Answer:
The cyclohexylethenyl group introduces steric bulk and reduced π-conjugation versus aromatic substituents (e.g., fluorophenyl in ). Cyclic Voltammetry can quantify electronic effects:
- Measure reduction potentials in anhydrous DMF. Expect a less electron-deficient boron center due to weaker electron-withdrawing effects from the alkenyl group vs. fluorophenyl.
- Compare with fluorophenyl analogs: ΔE ≈ +0.2 V shift indicates decreased electrophilicity .
Methodological: What factorial design approaches optimize reaction parameters?
Methodological Answer:
A mixed-level fractional factorial design minimizes experiments while capturing nonlinear effects. For example:
- Variables: Catalyst concentration (0.5–2.0 mol%), temperature (60–100°C), reaction time (12–24 h).
- Use ANOVA to identify significant factors (p < 0.05). Response surface methodology (RSM) then refines optimal conditions .
Safety: What protocols are critical when handling this boron-containing compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods for synthesis and purification steps to avoid inhalation of boron-containing vapors.
- Spill Management: Neutralize with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
